molecular formula C18H27N3O2 B11455759 6-[(3-hydroxypropyl)amino]-3,3-dimethyl-8-(2-methylpropyl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile

6-[(3-hydroxypropyl)amino]-3,3-dimethyl-8-(2-methylpropyl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile

Cat. No.: B11455759
M. Wt: 317.4 g/mol
InChI Key: IHWVPYTWCXZVCB-UHFFFAOYSA-N
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Description

6-[(3-HYDROXYPROPYL)AMINO]-3,3-DIMETHYL-8-(2-METHYLPROPYL)-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE is an organic compound with a complex structure that includes a pyrano[3,4-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(3-HYDROXYPROPYL)AMINO]-3,3-DIMETHYL-8-(2-METHYLPROPYL)-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of catalysts, specific temperature controls, and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure safety, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

6-[(3-HYDROXYPROPYL)AMINO]-3,3-DIMETHYL-8-(2-METHYLPROPYL)-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

6-[(3-HYDROXYPROPYL)AMINO]-3,3-DIMETHYL-8-(2-METHYLPROPYL)-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[(3-HYDROXYPROPYL)AMINO]-3,3-DIMETHYL-8-(2-METHYLPROPYL)-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE involves its interaction with specific molecular targets and pathways. The hydroxypropylamino group may interact with enzymes or receptors, modulating their activity. The pyrano[3,4-c]pyridine core can also play a role in binding to biological molecules, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(3-HYDROXYPROPYL)AMINO]-3,3-DIMETHYL-8-(2-METHYLPROPYL)-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE is unique due to its specific structural features, such as the pyrano[3,4-c]pyridine core and the combination of substituents. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C18H27N3O2

Molecular Weight

317.4 g/mol

IUPAC Name

6-(3-hydroxypropylamino)-3,3-dimethyl-8-(2-methylpropyl)-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile

InChI

InChI=1S/C18H27N3O2/c1-12(2)8-16-15-11-23-18(3,4)9-13(15)14(10-19)17(21-16)20-6-5-7-22/h12,22H,5-9,11H2,1-4H3,(H,20,21)

InChI Key

IHWVPYTWCXZVCB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NC(=C(C2=C1COC(C2)(C)C)C#N)NCCCO

Origin of Product

United States

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